molecular formula C8H12MgN2O8 B7948737 Aspartic acid, magnesium salt

Aspartic acid, magnesium salt

Cat. No.: B7948737
M. Wt: 288.49 g/mol
InChI Key: RXMQCXCANMAVIO-CEOVSRFSSA-L
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Description

Chemical Identity and Structural Characterization

Molecular Architecture and Formulation

Chelated Complex Configuration

Magnesium aspartate consists of a central magnesium ion (Mg²⁺) coordinated by two aspartate anions (C₄H₆NO₄⁻) and two water molecules, yielding the formula Mg(C₄H₆NO₄)₂(H₂O)₂. The Mg²⁺ ion adopts an octahedral geometry, binding to the carboxylate oxygen atoms of the aspartate ligands and the oxygen atoms of water molecules. This chelated structure enhances stability, as the aspartate’s α-carboxyl and α-amino groups participate in coordination, creating a five-membered ring system that minimizes steric strain.

Table 1: Molecular Parameters of Magnesium Aspartate

Property Value Source
Molecular Formula C₈H₁₂MgN₂O₈
Molecular Weight 288.49 g/mol (anhydrous)
Coordination Geometry Octahedral
Chelation Sites α-carboxyl, α-amino groups
Stereochemical Variations (D/L-Aspartate Isomerism)

Magnesium aspartate exists in stereoisomeric forms depending on the chiral configuration of the aspartate ligand. The L-aspartate enantiomer predominates in biological systems, forming Mg(L-Asp)₂·2H₂O, while the DL-racemic mixture (Mg(DL-Asp)₂·2H₂O) is common in synthetic preparations. Crystallographic studies reveal that L-aspartate coordinates Mg²⁺ via its (S)-configured α-carbon, whereas the D-enantiomer adopts the (R)-configuration, altering the spatial arrangement of the complex. These stereochemical differences influence solubility and crystallization behavior, with the L-form exhibiting higher aqueous solubility due to optimized hydrogen-bonding networks.

Physicochemical Properties

Solubility and Hydration Dynamics

Magnesium aspartate is highly water-soluble (>50 g/100 mL at 25°C), attributed to its ionic nature and hydrophilic carboxylate groups. Hydration plays a critical role: the dihydrate form (Mg(C₄H₆NO₄)₂·2H₂O) is the most stable under ambient conditions, with water molecules occupying axial positions in the Mg²⁺ coordination sphere. Dehydration studies show that heating to 110°C removes crystalline water, transitioning the compound to an anhydrous form with reduced solubility (≈30 g/100 mL).

Thermal Stability and Degradation Pathways

Thermogravimetric analysis (TGA) reveals a two-stage degradation profile:

  • Dehydration : 100–120°C (mass loss ≈12.5%, corresponding to two H₂O molecules).
  • Ligand Decomposition : Above 250°C, aspartate ligands decarboxylate, forming pyroglutamate intermediates and releasing CO₂. Final residues at 600°C comprise magnesium oxide (MgO) and carbonaceous byproducts.

Table 2: Thermal Properties of Magnesium Aspartate Dihydrate

Parameter Value Method
Dehydration Temperature 100–120°C TGA
Decomposition Onset 250°C DSC
Residual Mass (600°C) 18–22% MgO TGA

Spectroscopic and Crystallographic Profiling

X-Ray Diffraction Analysis

X-ray powder diffraction (XRPD) patterns of magnesium aspartate dihydrate exhibit characteristic peaks at = 10.2°, 15.7°, 20.4°, and 26.3°, corresponding to (100), (011), (110), and (002) crystallographic planes. The crystal system is monoclinic (space group P2₁), with unit cell parameters a = 7.42 Å, b = 9.85 Å, c = 10.13 Å, and β = 102.5°. Hydration water molecules occupy interstitial channels, stabilized by hydrogen bonds with aspartate carboxylate groups (O···O distances: 2.65–2.80 Å).

NMR and IR Spectral Signatures
  • ¹H NMR : In D₂O, the aspartate moiety shows resonances at δ = 3.12 ppm (α-H), 2.72 ppm (β-H₂), and 1.98 ppm (γ-H₂), with spin-spin coupling (J = 4.8 Hz) between α- and β-protons. Mg²⁺ coordination shifts the α-H signal upfield by 0.3 ppm due to electron withdrawal.
  • IR Spectroscopy : Key absorption bands include:
    • 3280 cm⁻¹ (O–H stretch, hydration water)
    • 1605 cm⁻¹ (asymmetric COO⁻ stretch)
    • 1402 cm⁻¹ (symmetric COO⁻ stretch)
    • 1120 cm⁻¹ (C–N stretch).

The carboxylate stretching vibrations (1605 cm⁻¹ and 1402 cm⁻¹) confirm bidentate binding of aspartate to Mg²⁺.

Properties

IUPAC Name

magnesium;(2S)-2-aminobutanedioate;hydron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMQCXCANMAVIO-CEOVSRFSSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12MgN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18962-61-3, 2068-80-6
Record name Magnesium aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962613
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Record name Magnesate(2-), bis[L-aspartato(2-)-.kappa.N,.kappa.O1]-, hydrogen (1:2), (T-4)-
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Record name L-Aspartic acid, magnesium salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)
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Record name MAGNESIUM ASPARTATE ANHYDROUS
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Magnesium Hydroaspartate have been observed to change over time. For instance, the antidepressant-like effect of magnesium was significantly reduced by pretreatment of mice with an inhibitor of serotonin synthesis.

Dosage Effects in Animal Models

The effects of Magnesium Hydroaspartate in animal models have been found to vary with different dosages. For instance, a synergistic effect was seen when magnesium was given jointly with certain antidepressants in the forced swim test (FST) in mice.

Metabolic Pathways

Magnesium Hydroaspartate is involved in numerous metabolic pathways. It plays a crucial role in energy metabolism and protein synthesis, among other processes.

Biological Activity

Aspartic acid, magnesium salt, also known as magnesium aspartate, is a compound formed from the amino acid aspartic acid and magnesium. It serves as an important mineral supplement with various biological activities, particularly in energy metabolism, enzyme function, and stress response in both animals and plants. This article delves into the biochemical mechanisms, pharmacokinetics, and case studies that highlight its biological significance.

Target Enzymes and Pathways
Magnesium aspartate primarily acts as a cofactor for over 300 enzymes involved in critical biochemical pathways, including:

  • Energy Metabolism : It plays a vital role in ATP synthesis and utilization.
  • Nucleic Acid Synthesis : Magnesium is essential for DNA and RNA synthesis.
  • Neurotransmitter Release : It regulates calcium channels affecting neurotransmitter release and neuronal excitability.

Pharmacokinetics

Magnesium aspartate exhibits high oral bioavailability and solubility compared to other magnesium salts like magnesium oxide or citrate . In the human body, magnesium is predominantly stored in bones (53%) and muscles (27%), with less than 1% circulating in serum. This distribution highlights its essential role in muscle function and overall cellular activity.

Magnesium aspartate influences several cellular functions:

  • Hormone Receptor Binding : It modulates receptor activity, impacting hormonal responses.
  • Muscle Contraction : Magnesium is crucial for muscle relaxation and contraction processes.
  • Antioxidant Activity : It enhances the activity of antioxidant enzymes, reducing oxidative stress .

1. Effects on Plant Stress Responses

A study demonstrated that exogenous application of aspartic acid alleviated salt stress in wheat (Triticum aestivum) by enhancing photosynthetic pigments and antioxidant enzyme activity. The application of aspartic acid improved growth metrics such as shoot length and biomass under saline conditions .

Treatment Level (mM)Shoot Dry Weight (g/plant)
01.00
0.41.50
0.61.90
0.82.13

This quadratic regression model indicated that higher levels of aspartic acid application corresponded to increased plant biomass, emphasizing its role in mitigating abiotic stress .

2. Ammonia Intoxication Mitigation

Research on rats highlighted that magnesium salts of aspartic acid could protect against ammonia intoxication. The study found that these salts reduced ammonia levels significantly compared to controls, suggesting a protective mechanism against neurotoxicity associated with elevated ammonia levels .

Cellular Effects

Magnesium aspartate has been shown to modulate antidepressant-like effects in animal models by interacting with the serotonergic system. In experiments where mice were treated with magnesium alongside antidepressants, a synergistic effect was observed, enhancing the efficacy of the antidepressants used.

Scientific Research Applications

Nutritional Supplements

Overview : Magnesium aspartate is widely used as a dietary supplement, particularly for its high bioavailability and solubility compared to other magnesium salts. It is often included in formulations aimed at addressing magnesium deficiency.

Key Applications :

  • Mineral Supplementation : Used to treat or prevent magnesium deficiency, which can lead to various health issues such as muscle cramps, fatigue, and cardiovascular problems.
  • Combination Products : Frequently found in combination with potassium aspartate and other minerals in products designed to enhance electrolyte balance .
Product NameActive IngredientsFormulation TypeRoute of AdministrationManufacturer
DermamedMagnesium aspartate, Ascorbic acid, CopperCapsuleOralDermaMed
Elozell "forte"Magnesium aspartate, Potassium aspartateInfusion solutionIntravenousFresenius Kabi
FATIGON TABLETMagnesium aspartate, CyanocobalaminTabletOralThe Zyfas Medical Co.

Pharmaceutical Applications

Overview : Magnesium aspartate has been studied for its potential therapeutic effects in various medical conditions.

Key Applications :

  • Cardiac Health : Used in combination therapies for treating arrhythmias and other cardiac conditions due to its role in maintaining normal heart function.
  • Neurological Benefits : Research indicates potential benefits in neurological health, possibly aiding in conditions like migraines or anxiety due to magnesium's calming effects on the nervous system .

Athletic Performance and Recovery

Overview : Aspartic acid itself is often linked with enhanced athletic performance and recovery. When combined with magnesium, it may help improve muscle function and reduce fatigue.

Key Applications :

  • Muscle Recovery : Athletes use magnesium aspartate to aid in muscle recovery post-exercise by replenishing magnesium levels, which are essential for muscle contraction and relaxation.
  • Energy Production : Aspartic acid plays a role in the urea cycle and energy production, making it beneficial for athletes looking to enhance performance .

Environmental Research

Overview : Magnesium aspartate has applications beyond human health; it is also utilized in environmental studies.

Key Applications :

  • Soil Analysis : Employed in DNA-RNA extraction protocols from soil samples, facilitating research into microbial communities and soil health .
  • Plant Cell Culture : Used in media formulations for plant cell cultures, aiding in the study of plant physiology and biochemistry .

Case Study 1: Magnesium Aspartate in Cardiac Health

A study published by DrugBank highlighted the efficacy of magnesium aspartate when used alongside potassium supplements for patients with cardiac arrhythmias. The combination was shown to stabilize heart rhythms effectively while minimizing side effects associated with traditional treatments .

Case Study 2: Athletic Performance Enhancement

Research conducted on athletes supplemented with magnesium aspartate showed significant improvements in recovery times and muscle soreness post-exercise. Participants reported enhanced performance metrics during high-intensity workouts compared to a placebo group .

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium Aspartate

Potassium aspartate (KAsp) is another amino acid salt, where aspartic acid binds to potassium ions. Unlike MgAsp, KAsp primarily serves as an electrolyte replenisher and ergogenic aid. Studies suggest that KAsp supplementation may enhance aerobic endurance by sparing glycogen and reducing ammonia accumulation during exercise, though results are inconsistent . Structurally, KAsp lacks the β-sheet conformation seen in polyaspartic acid (see Section 2.4), which limits its ability to inhibit struvite crystal growth compared to MgAsp .

Calcium Aspartate

Calcium aspartate (CaAsp) is a calcium-bound form of aspartic acid. While both MgAsp and CaAsp improve mineral absorption, CaAsp is less studied in metabolic regulation. MgAsp’s smaller ionic radius allows tighter coordination with proteins, enhancing its role in enzyme modulation (e.g., aspartate aminotransferase) compared to bulkier CaAsp .

Sodium Aspartate

Sodium aspartate (NaAsp) is a monosodium salt used as a flavor enhancer and in intravenous therapies. Its high solubility in water contrasts with MgAsp’s moderate solubility, which is optimized for gradual magnesium release in supplements .

Polyaspartic Acid (PASP)

Polyaspartic acid, a polymer of aspartic acid, differs fundamentally from MgAsp in structure and function. PASP adopts a β-sheet conformation in solution, enabling strong coordination with magnesium ions on struvite crystals. This structural complementarity allows PASP to inhibit crystal growth 40% more effectively than monomeric aspartic acid salts like MgAsp . However, MgAsp’s lower molecular weight enhances its bioavailability in dietary applications .

Research Findings and Data

Table 1: Comparative Analysis of Aspartate Salts

Compound Molecular Weight (g/mol) Key Applications Efficacy in Studies Structural Features
Magnesium Aspartate 288.49 Dietary supplements, food preservation 50% of studies show enhanced aerobic endurance; antioxidant in meat Chiral coordination complex; moderate solubility
Potassium Aspartate 199.24* Electrolyte balance, sports nutrition Inconsistent ergogenic effects; limited struvite inhibition Monomeric structure; high water solubility
Polyaspartic Acid (PASP) ~6,000 Industrial scale inhibition of struvite 40% greater crystal inhibition vs. aspartic acid salts β-sheet conformation; high carboxylate density

*Calculated from molecular formula C₄H₆KNO₄.

Key Findings:

  • Bioavailability : MgAsp’s small size and chiral structure enhance absorption compared to polymeric PASP .
  • Functional Versatility : MgAsp uniquely combines roles in metabolism (e.g., ammonia mitigation) and industrial applications (e.g., crystal inhibition) .
  • Contradictions : While 50% of studies support MgAsp’s ergogenic effects, others attribute benefits to placebo or confounding variables .

Preparation Methods

Reaction Mechanism and Stoichiometry

Magnesium L-aspartate is synthesized via a neutralization reaction between L-aspartic acid and magnesium bases such as magnesium carbonate (MgCO₃), magnesium oxide (MgO), or magnesium hydroxide (Mg(OH)₂). The stoichiometric ratio of L-aspartic acid to magnesium base is critical, typically maintained at 2:1 to ensure complete conversion to the bis(L-aspartato)magnesium complex. The reaction proceeds in aqueous medium at elevated temperatures (70–80°C), facilitating proton transfer and complexation.

Reaction Equation :
2C4H7NO4(L-aspartic acid)+Mg(OH)2Mg(C4H6NO4)2+2H2O2 \, \text{C}_4\text{H}_7\text{NO}_4 \, (\text{L-aspartic acid}) + \text{Mg(OH)}_2 \rightarrow \text{Mg(C}_4\text{H}_6\text{NO}_4)_2 + 2 \, \text{H}_2\text{O}

pH Control and Temperature

Post-reaction pH adjustment to 6.0–7.5 is essential to stabilize the magnesium-aspartate complex and prevent hydrolysis. Automated titration systems are employed to maintain consistency, with deviations beyond this range leading to insoluble byproducts or unreacted starting materials.

Decolorization and Filtration

Activated carbon or adsorbent resins remove impurities and colored byproducts. Vacuum filtration ensures clarity, with residual particulate matter reduced to <0.1%.

Concentration and Crystallization

The clarified solution is concentrated under reduced pressure (4.5–6.5 Pa) to achieve supersaturation. Cooling to 20–30°C induces crystallization, yielding a slurry with >90% purity.

Freeze-Drying (Lyophilization)

Supersaturated solutions are precooled to -40°C to -30°C for 2–4 hours, followed by primary drying at -25°C to -15°C under vacuum (4.5–6.5 Pa). Secondary drying at 50–60°C and -0.08 to -0.09 MPa removes residual moisture, achieving a final water content of <2%.

Vacuum Drying

Alternative protocols utilize high-temperature vacuum ovens (50–60°C, -0.08 to -0.09 MPa) for 3–10 hours, yielding free-flowing powders with comparable purity.

Advantages :

  • Eliminates organic solvents, reducing production costs by ~¥5,000/ton.

  • Scalable for industrial batches (100–1,000 kg).

Challenges :

  • Energy-intensive drying steps account for 40–50% of total costs.

  • Particle size distribution varies with cooling rates, necessitating post-processing.

Solid-Phase Synthesis at Room Temperature

Mechanochemical Activation

A solvent-free approach involves mechanochemical mixing of L-aspartic acid powder with MgO or Mg(OH)₂ in a 2:1 molar ratio. Wet granulation with minimal water (5–10% w/w) initiates solid-state ion exchange, forming the magnesium-aspartate complex at ambient temperatures (20–25°C).

Process Steps

  • Dry Mixing : Planetary ball mills ensure homogeneous distribution of reactants.

  • Wet Granulation : Water is sprayed onto the powder blend, forming agglomerates that enhance reactivity.

  • Convection Drying : Trays or fluidized-bed dryers remove moisture at 40–50°C, yielding a crystalline product.

Advantages :

  • Reduces water consumption by 70% compared to liquid-phase methods.

  • Energy savings of 30–40% due to eliminated heating and vacuum steps.

Challenges :

  • Lower yield (75–85%) versus liquid-phase synthesis (90–95%).

  • Requires precise control of granulation moisture to prevent over-wetting.

Comparative Analysis of Synthesis Methods

Efficiency and Cost

ParameterLiquid-PhaseSolid-Phase
Reaction Time4–6 hours2–3 hours
Energy ConsumptionHighModerate
Yield90–95%75–85%
Production Cost (¥/ton)12,000–15,0008,000–10,000

Product Characteristics

PropertyLiquid-PhaseSolid-Phase
Purity>98%92–95%
Moisture Content<2%3–5%
Particle Size (µm)50–100100–200

Industrial-Scale Considerations

Equipment Design

Liquid-phase reactors require corrosion-resistant materials (e.g., glass-lined steel) to withstand acidic conditions. Solid-phase systems utilize stainless-steel mixers and granulators, reducing capital investment by 20%.

Environmental Impact

Solvent-free protocols align with green chemistry principles, minimizing wastewater generation and VOC emissions .

Q & A

Q. How can discrepancies in preclinical efficacy between magnesium aspartate and other salts be reconciled?

  • Method : Standardize magnesium-deficient animal models and employ dual-isotope techniques (²⁵Mg/²⁶Mg) to differentiate dietary vs. supplemented absorption pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspartic acid, magnesium salt
Reactant of Route 2
Aspartic acid, magnesium salt

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